
Dioxan water
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Overview
Description
Dioxan (1,4-dioxane) is a heterocyclic ether widely used as a solvent due to its high polarity, miscibility with water, and ability to stabilize hydrophobic interactions. In aqueous mixtures, dioxan-water solutions (e.g., 95:5 or 80:20 v/v) are commonly employed in chemical synthesis, spectroscopy, chromatography, and extraction processes. Its unique polarity profile—intermediate between water and alcohols—enhances solubility for diverse organic compounds while modulating reaction kinetics and equilibria .
Scientific Research Applications
Scientific Research Applications
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Toxicological Studies :
- Research has extensively investigated the carcinogenic potential of 1,4-dioxane through animal studies. For instance, studies involving rats and mice have shown significant induction of tumors, particularly in the liver and nasal passages, when exposed to high concentrations of 1,4-dioxane in drinking water over prolonged periods . These findings are critical for understanding the health risks associated with human exposure.
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Environmental Monitoring :
- The detection of 1,4-dioxane in drinking water has prompted the development of sensitive analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to assess human exposure levels in contaminated areas . This monitoring is essential for public health assessments and regulatory compliance.
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Biodegradation Studies :
- Recent advancements have highlighted the potential for microbial degradation of 1,4-dioxane. Various microbial strains have been identified that can metabolically degrade this compound, offering a promising avenue for bioremediation . This research is vital as it provides insights into sustainable methods for treating contaminated water sources.
Remediation Technologies
The treatment of dioxan water involves various methodologies aimed at reducing its concentration in contaminated sources:
Case Studies
- Long Island Water Contamination :
- Pilot Testing of UV/H2O2 Systems :
- Microbial Degradation Projects :
Q & A
Basic Research Questions
Q. How should dioxan-water solvent mixtures be prepared and characterized for reproducible kinetic studies?
- Methodological Answer : Use volumetric mixing of high-purity dioxan (e.g., Marck grade) and deionized water, varying proportions (e.g., 20–80% v/v). Characterize dielectric constants using a capacitance cell or impedance analyzer, as dielectric properties directly influence reaction kinetics . Validate homogeneity via refractive index measurements and ensure temperature control (±0.1°C) during preparation.
Q. What standard methods are used to measure the dielectric constant of dioxan-water mixtures?
- Methodological Answer : Employ the Hughes and Ingold framework, correlating dielectric constants (ε) with solvent composition. Use a calibrated dielectric probe or capacitance bridge at controlled temperatures (20–40°C). Tabulate ε values against mol% dioxan (Table 1, ) to assess solvent-solute interactions.
Q. How do temperature and solvent composition affect second-order rate constants in dioxan-water systems?
- Methodological Answer : Conduct hydrolysis experiments (e.g., alkali-catalyzed ester hydrolysis) at fixed reactant concentrations (e.g., 0.1 M NaOH, 0.05 M ester). Measure rate constants (k) at 5–10°C intervals (20–40°C) using conductivity or UV-Vis spectroscopy. Plot log k vs. mol% dioxan to identify inflection points indicating mechanistic shifts (Fig. 1, ).
Advanced Research Questions
How can thermodynamic activation parameters (ΔH, ΔG, ΔS*) be calculated for reactions in dioxan-water media?**
- Methodological Answer : Apply the Eyring equation using rate constants (k) and temperature (T):
ln(Tk)=−RΔH∗⋅T1+[ln(hkB)+RΔS∗]
Derive ΔH* (enthalpy) from slope and ΔS* (entropy) from intercept. Validate with Wynne-Jones plots (Table 4, ). Compare ΔG* (Gibbs energy) across solvent compositions to identify dominant solvation effects.
Q. Why do conflicting interpretations arise regarding the mechanistic shift (unimolecular vs. bimolecular) in dioxan-water systems?
- Methodological Answer : Discrepancies stem from solvent structural changes. At low dioxan concentrations (<50% v/v), bulky water clusters (H₂O)₆ dominate, favoring ion-dipole interactions (unimolecular). At higher dioxan%, dense water structures (H₂O)₄ form, reducing dielectric constant and promoting bimolecular pathways . Reconcile data by analyzing activation energy (Eₐ) trends (Table 2, ).
Q. How can solvent-solute interactions be quantified in mixed dioxan-water systems?
- Methodological Answer : Use UV-Vis spectroscopy to measure solvatochromic shifts of probe dyes (e.g., Reichardt’s dye). Calculate empirical polarity (Eₜ(30)) and correlate with solvent composition. Alternatively, apply Kirkwood-Buff theory to assess preferential solvation via partial molar volume measurements .
Q. Data Contradiction and Replication Challenges
Q. How to resolve discrepancies in reported dielectric constants for dioxan-water mixtures?
- Methodological Answer : Cross-validate using multiple techniques (e.g., capacitance bridge vs. computational models like COSMO-RS). Account for impurities (e.g., peroxide contaminants in aged dioxan) via gas chromatography. Reference standardized datasets (e.g., Table 1, ) for benchmarking.
Q. What experimental controls are critical for replicating kinetic studies in dioxan-water media?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Similar Compounds and Solvents
Polarity and Solvation Properties
Dioxan-water mixtures exhibit polarity-dependent solvation effects distinct from other solvents:
- Ethanol-Water: Ethanol (ε = 24.3) is less polar than dioxan (ε = 2.2) but more polar than hydrocarbons. However, dioxan reduces colloidal haze in beer more effectively than ethanol due to its intermediate polarity and superior solubilizing power for non-polar compounds .
- DMSO-Water : Dimethyl sulfoxide (DMSO, ε = 47.2) is highly polar and hygroscopic. Unlike dioxan, DMSO strongly stabilizes ionic species but may disrupt micelle structures in spectrofluorimetric analyses, whereas dioxan maintains micelle integrity at low concentrations .
- MTBE/Dioxan Mixtures : Methyl tert-butyl ether (MTBE) paired with dioxan (90:10) improves solid-phase extraction (SPE) efficiency for pesticides by enhancing elution of volatile compounds like Mevinphos. Dioxan's co-solvent role here surpasses alternatives like acetonitrile in reducing peak tailing .
Hydration and Reaction Equilibria
Dioxan-water mixtures significantly influence hydration equilibria of organic compounds:
- In a 95:5 dioxan-water solution, 1,5-substituted tetrazolecarbaldehydes (e.g., 1a , 1b ) exhibit >80% hydration, whereas 2,5-isomers (2a , 2b ) achieve only 55–60% due to steric and electronic effects. This contrasts with aqueous solutions, where all aldehydes are fully hydrated .
- Hydration kinetics also differ: 1,5-substituted aldehydes react 7–8 times faster than 2,5-isomers in dioxan-water, highlighting the solvent's role in modulating reaction pathways .
Table 2: Hydration of Aldehydes in Dioxan-Water (95:5)
Compound | Hydration (%) | Rate Constant (k, s⁻¹) |
---|---|---|
1a (1,5-series) | 82 | 1.2 × 10⁻³ |
2a (2,5-series) | 58 | 0.17 × 10⁻³ |
Extraction Efficiency
Dioxan-water ratios critically affect extraction performance:
- Lambda-Cyhalothrin Extraction : Chloroform achieves 95% efficiency from a 4:1 water-dioxan solution under desalination, outperforming ethyl acetate and hexane due to dioxan's ability to solubilize hydrophobic pesticides while maintaining electrolyte compatibility .
- SPE for Organophosphates: A 10% dioxan addition to MTBE improves recovery of trichlorfon by 30% compared to pure MTBE, attributed to dioxan's co-solvent effect on polar pesticides .
Spectroscopic and Acoustic Properties
- UV/NMR Studies : Dioxan-water (95:5) provides optimal transparency for UV analysis of hydration equilibria, while hexadeuterioacetone-deuterium oxide mixtures are preferred for NMR due to better resolution of proton environments .
- Acoustic Behavior: Succinimide in 20% dioxan-water forms solute-solvent complexes, evidenced by anomalous adiabatic compressibility and solvation numbers. This contrasts with DMSO-water, where stronger hydrogen bonding reduces complexation .
Stability of Dioxan-Containing Compounds
The dioxan ring enhances hydrolytic stability in high-energy materials:
- TNBD (Tetranitrobenzodioxine) : Resists hydrolysis in water for >20 years, unlike hexanitrobenzene (HNB), which degrades rapidly. The dioxan ring's electron-donating effect stabilizes the nitroaromatic framework .
Preparation Methods
Synthesis of 1,4-Dioxane
Catalytic Dehydration of Ethylene Glycol Derivatives
The most widely documented method involves the catalytic dehydration of ethylene glycol or diglycol. A patented process employs a solid superacid resin catalyst (e.g., sulfonated polystyrene-divinylbenzene) preheated to 110–115°C. Glycol ether is fed at 400–500 kg/h and heated to 120–125°C, initiating intramolecular dehydration to yield crude 1,4-dioxane . The reaction produces a vapor-phase mixture of 1,4-dioxane and water, which is condensed and separated. Unreacted glycol ether is recycled, achieving a crude product yield of ~82% (410 kg/h from 500 kg/h feed) .
Key Reaction Parameters:
Parameter | Range |
---|---|
Catalyst temperature | 110–115°C |
Feed rate | 400–500 kg/h |
Heating medium | Steam/heat-conducting oil |
Crude yield | 410 kg/h |
This method avoids traditional sulfuric acid catalysis, reducing tar formation and enabling continuous operation .
Vapor-Phase Pyrolysis of α-Hydroxy Acid Oligomers
An alternative route utilizes vapor-phase pyrolysis of α-hydroxy acid dimers or oligomers over fixed-bed catalysts (e.g., γ-Al₂O₃/SiO₂). Substrates such as lactic acid dimers are heated to 150–350°C, undergoing ring closure to form 1,4-dioxane-2,5-diones . Optical purity reaches 50–100% enantiomeric excess, with post-synthesis crystallization achieving >99% purity .
Purification of 1,4-Dioxane-Water Mixtures
Azeotropic Distillation
The 1,4-dioxane-water azeotrope (87.8°C, 81.6% dioxane by volume) is separated via fractional distillation. A NIST study confirms that water removal requires distillation until the head temperature exceeds 94°C, followed by dehydration with potassium hydroxide . Post-distillation treatment with molecular sieves or sodium further reduces water content to <0.01% .
Azeotropic Composition :
Component | Boiling Point (°C) | Azeotrope Composition (vol%) |
---|---|---|
1,4-Dioxane | 101.3 | 81.6 |
Water | 100.0 | 18.4 |
Solvent Extraction and Adsorption
Crude 1,4-dioxane is purified using isopropyl ether extraction (150–160 kg/h feed ratio) in packed columns with polypropylene fillers. The process reduces water content to 1–1.5% and residual dioxane in wastewater to <0.3% . Cation-exchange resins (e.g., macroporous polystyrene) adsorb organic impurities, lowering chemical oxygen demand (COD) from 50,000 to 150–200 mg/L .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
The U.S. EPA Method 522 specifies solid-phase extraction (SPE) with coconut charcoal and dichloromethane elution, achieving a detection limit of 0.034 ppb for 1,4-dioxane in water . Isotope dilution using 1,4-dioxane-d₈ internal standard enhances precision, with recoveries of 89.5–95.3% in tap water .
GC-MS Parameters :
Column | DB-624 UI (20 m × 0.18 mm) |
---|---|
Injection temperature | 200°C |
Split ratio | 200:1 |
Oven program | 35°C (4 min) → 240°C at 15°C/min |
Electrochemical Detection
Recent advances utilize PdRu nanoparticles for simultaneous detection and degradation. A scalable system achieves 100% removal of 1,4-dioxane (up to 300 ppm) in 30 minutes via hydroxyl radical oxidation, confirmed by LC-MS analysis of CO₂ and H₂O end products .
Environmental and Industrial Considerations
Wastewater Treatment
Advanced oxidation processes (AOPs) combining UV/H₂O₂ or O₃/H₂O₂ degrade 1,4-dioxane in groundwater. Field applications at McClellan Air Force Base demonstrated >90% removal using UV-peroxide systems . Granular activated carbon (GAC) adsorption, though less effective, is employed in full-scale plants for low-concentration remediation .
Regulatory Compliance
The U.S. EPA advisory limit for 1,4-dioxane in drinking water is 0.35 μg/L. Methods like heated purge-and-trap GC-MS (40–80°C) achieve detection limits of 0.002–0.005 mg/kg in solids, critical for compliance monitoring .
Properties
CAS No. |
16468-05-6 |
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Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
1,4-dioxane;hydrate |
InChI |
InChI=1S/C4H8O2.H2O/c1-2-6-4-3-5-1;/h1-4H2;1H2 |
InChI Key |
RNHDAKUGFHSZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCO1.O |
Origin of Product |
United States |
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